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CAS No.: 1451046-72-2

Cat. No.: B2794939 Get Quote

Introduction: The Mechanistic Significance of
Lysine Crotonylation
Lysine crotonylation (Kcr) is a dynamically regulated post-translational modification (PTM)

characterized by the addition of a four-carbon unsaturated acyl group (−CH2CH═CHC═O−) to

the ε-amino group of lysine residues[1]. While historically compared to acetylation, the crotonyl

group possesses a unique, rigid, and planar structure due to its carbon-carbon double bond.

This fundamental chemical difference allows Kcr to profoundly disrupt native protein-protein

interactions (PPIs) or serve as a highly specific recognition motif for specialized "reader"

proteins[1].

For instance, reader proteins containing the YEATS domain (e.g., YEATS2) exhibit a strong

binding preference for crotonylated histones over acetylated counterparts. The planar crotonyl

group perfectly inserts into an aromatic-lined binding pocket in the YEATS domain, engaging in

robust π-π interactions[2]. Understanding these Kcr-dependent PPIs is critical for drug

development targeting epigenetic regulation, chromatin structure remodeling, and metabolic

signaling[3].
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Mechanistic pathway of lysine crotonylation regulating protein-protein interactions.

Tool Overview: Fmoc-Lys(Crotonyl)-OH
To investigate Kcr-mediated PPIs, researchers require precise biochemical tools. Fmoc-
Lys(Crotonyl)-OH (CAS: 1451046-72-2) is an unnatural amino acid derivative utilized in Solid-

Phase Peptide Synthesis (SPPS). By incorporating this building block, scientists can
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synthesize site-specifically crotonylated peptides that act as exact biochemical mimics of in

vivo targets. These synthetic peptides form the foundation of controlled, self-validating in vitro

assays, enabling precise pull-down experiments, Surface Plasmon Resonance (SPR) kinetic

profiling, and structural crystallography.
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Workflow for synthesizing crotonylated peptides and identifying Kcr-dependent PPIs.

Experimental Workflows & Protocols
Protocol 1: Site-Specific Synthesis of Crotonylated
Peptides
Causality & Insight: The crotonyl group introduces significant steric hindrance at the ε-amino

position. Standard coupling times often lead to incomplete reactions and deletion sequences.

We utilize HATU/DIPEA chemistry for its superior activation kinetics and strongly recommend

double-coupling the Fmoc-Lys(Crotonyl)-OH residue to ensure high yield without driving

racemization.

Step-by-Step Methodology:

Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in Dimethylformamide

(DMF) for 30 minutes to ensure optimal solvent accessibility to the polymer matrix.

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash

thoroughly with DMF (5 times) to remove residual base.

Amino Acid Coupling:

Dissolve 4 equivalents (0.4 mmol) of standard Fmoc-AA-OH and 3.95 eq of HATU in DMF.

Add 8 eq of DIPEA. Activate for 2 minutes.
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Add the mixture to the resin and agitate for 45 minutes.

Critical Modification: For Fmoc-Lys(Crotonyl)-OH, extend the coupling time to 90 minutes

and perform a mandatory double-coupling step.

Capping: Treat with acetic anhydride/pyridine (1:10 in DMF) for 10 minutes to cap unreacted

amines, preventing the formation of complex deletion sequences that complicate HPLC

purification.

N-terminal Biotinylation: After the final Fmoc deprotection, couple Biotin-PEG4-COOH to the

N-terminus. The PEG4 spacer is crucial to prevent steric clashes between the streptavidin

bead and the target reader protein during downstream pull-downs.

Cleavage & Deprotection: Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIPS,

2.5% H2O) for 2 hours at room temperature.

Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify via preparative

RP-HPLC. Confirm identity via MALDI-TOF MS.

Protocol 2: Validating Kcr-Dependent PPIs via Peptide
Pull-Down
Causality & Insight: To ensure the identified PPI is strictly dependent on the crotonyl

modification, this protocol acts as a self-validating system. You must run parallel pull-downs

with an unmodified peptide and an acetylated peptide as negative and comparative controls.

Step-by-Step Methodology:

Lysate Preparation: Lyse target cells (e.g., HeLa) in mild IP buffer (50 mM Tris-HCl pH 7.4,

150 mM NaCl, 0.5% NP-40). Crucial: Supplement with protease inhibitors and 1 µM of a

decrotonylase inhibitor (e.g., Trichostatin A) to prevent endogenous enzymes from stripping

the crotonyl group during incubation.

Peptide Immobilization: Incubate 10 µg of the biotinylated Kcr-peptide (and corresponding

control peptides) with 50 µL of pre-washed Streptavidin magnetic beads for 1 hour at 4°C.
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Binding: Add 1 mg of clarified cell lysate to the peptide-conjugated beads. Incubate overnight

at 4°C with gentle end-over-end rotation.

Stringent Washing: Wash the beads 5 times with IP buffer. Optimization: Titrate the salt

concentration (up to 300 mM NaCl) to eliminate weak, non-specific background binders while

preserving the target Kcr-PPI.

Elution: Boil the beads in 2X SDS sample buffer for 5 minutes to denature the streptavidin

and release the protein complexes.

Analysis: Resolve the eluate via SDS-PAGE. Analyze by Western Blotting (using antibodies

against suspected reader proteins) or proceed to in-gel digestion followed by LC-MS/MS for

unbiased reader discovery.

Quantitative Data Presentation: Affinity Profiling
Surface Plasmon Resonance (SPR) is utilized to quantitatively validate the binding affinities (

) of identified reader domains to crotonylated versus acetylated peptides. The rigid, planar
nature of Kcr typically yields a significantly lower

(higher affinity) for YEATS domains compared to Kac[2].
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Reader
Domain

Target Peptide
Motif

Modification

Binding
Affinity (

, µM)

Fold
Preference
(Kcr vs Kac)

YEATS2 Histone H3K27 Acetylation (Kac) 14.5 ± 1.2 -

YEATS2 Histone H3K27
Crotonylation

(Kcr)
2.1 ± 0.3 ~6.9x

AF9 Histone H3K9 Acetylation (Kac) 8.3 ± 0.8 -

AF9 Histone H3K9
Crotonylation

(Kcr)
1.5 ± 0.2 ~5.5x

BRD4 (BD1) Histone H4K5 Acetylation (Kac) 5.2 ± 0.5 -

BRD4 (BD1) Histone H4K5
Crotonylation

(Kcr)
> 50.0

Disrupted

Binding

Table 1: Representative SPR binding affinities demonstrating the differential recognition of

acylation states by epigenetic reader domains. Data highlights the utility of synthetic Kcr

peptides in distinguishing unique PPI networks.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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